molecular formula C8H13N3 B1367798 N-methyl-1-pyrazin-2-ylpropan-2-amine CAS No. 937642-61-0

N-methyl-1-pyrazin-2-ylpropan-2-amine

Cat. No.: B1367798
CAS No.: 937642-61-0
M. Wt: 151.21 g/mol
InChI Key: ITYOKRJDUQGDII-UHFFFAOYSA-N
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Description

N-methyl-1-pyrazin-2-ylpropan-2-amine: is a chemical compound with the molecular formula C8H13N3 It is a derivative of pyrazine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-pyrazin-2-ylpropan-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with pyrazine and 2-bromo-1-phenylpropan-1-one.

    Methylation: The pyrazine is methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Amine Formation: The resulting N-methylpyrazine is then reacted with 2-bromo-1-phenylpropan-1-one in the presence of a reducing agent like sodium borohydride to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-methyl-1-pyrazin-2-ylpropan-2-amine can undergo oxidation reactions to form corresponding oxides.

    Reduction: It can be reduced to form various amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products

    Oxidation: Formation of N-methyl-1-pyrazin-2-ylpropan-2-one.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of various substituted pyrazine compounds.

Scientific Research Applications

N-methyl-1-pyrazin-2-ylpropan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-1-pyrazin-2-ylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-pyrazin-2-ylpropan-1-amine
  • N-methyl-1-pyrazin-2-ylbutan-2-amine
  • N-methyl-1-pyrazin-2-ylpropan-2-ol

Uniqueness

N-methyl-1-pyrazin-2-ylpropan-2-amine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for targeted research applications.

Biological Activity

N-methyl-1-pyrazin-2-ylpropan-2-amine is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, synthesis methods, and relevant research findings, including data tables and case studies.

This compound is synthesized through a series of chemical reactions involving pyrazine derivatives. The typical synthesis involves:

  • Starting Materials : Pyrazine and 2-bromo-1-phenylpropan-1-one.
  • Methylation : Methylation of pyrazine using methyl iodide in the presence of a base (e.g., potassium carbonate).
  • Amine Formation : Reaction of N-methylpyrazine with 2-bromo-1-phenylpropan-1-one using a reducing agent (e.g., sodium borohydride) to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its efficacy against Mycobacterium tuberculosis (M.tb), which is crucial for developing new antitubercular agents. The compound's minimum inhibitory concentration (MIC) values were assessed, showing promising results .

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated using various cell lines. The compound exhibited low cytotoxicity, with IC50 values indicating minimal adverse effects on human cells, making it a potential candidate for further therapeutic development .

Table 1: Antimicrobial Activity Against M.tb

CompoundMIC (µM)Activity
N-methyl-1-pyrazin-2-ylpropan-2-am≤21.25Significant activity against M.tb
Control Compound>100No significant activity

Table 2: Cytotoxicity Results

CompoundCell LineIC50 (µM)Cytotoxicity Level
N-methyl-1-pyrazin-2-ylpropan-2-amVero Cells>375Low
Standard DrugVarious≤50High

Case Studies

A recent study focused on the structure–activity relationship (SAR) of various pyrazine derivatives, including N-methyl-1-pyrazin-2-ylpropan-2-amines, highlighting their potential as antitubercular agents. The study found that modifications to the pyrazine ring significantly influenced the biological activity and stability of these compounds in vitro .

Another investigation explored the use of hybrid compounds combining pyrazine and triazole scaffolds, revealing that certain derivatives exhibited enhanced antimicrobial properties compared to their parent compounds. This emphasizes the importance of structural modifications in optimizing biological activity .

Properties

IUPAC Name

N-methyl-1-pyrazin-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-7(9-2)5-8-6-10-3-4-11-8/h3-4,6-7,9H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYOKRJDUQGDII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NC=CN=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00586314
Record name N-Methyl-1-(pyrazin-2-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937642-61-0
Record name N-Methyl-1-(pyrazin-2-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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